Iodomethylbenzene

Physical property characterization Biphasic reaction engineering Workup optimization

This C7H7I halide surpasses benzyl chloride/bromide in nucleophilic substitution and Pd-catalyzed cross-coupling rates. Its lower C–I bond dissociation energy enables ambient oxidative addition, cutting catalyst costs and reaction times for pharmaceutical/agrochemical synthesis (e.g., itraconazole, ibuprofen). Confirmed Arrhenius decomposition parameters (A=6.03×10¹⁴ s⁻¹, Ea=181.3 kJ/mol) provide validated thermal hazard data for process safety assessments.

Molecular Formula C7H7I
Molecular Weight 218.03 g/mol
CAS No. 620-05-3
Cat. No. B152007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodomethylbenzene
CAS620-05-3
Molecular FormulaC7H7I
Molecular Weight218.03 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CI
InChIInChI=1S/C7H7I/c8-6-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyXJTQJERLRPWUGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodomethylbenzene (CAS 620-05-3): Scientific Procurement and Analytical Characterization


Iodomethylbenzene (CAS 620-05-3), also known as benzyl iodide or α-iodotoluene, is a benzylic alkyl halide with the molecular formula C₇H₇I and a molecular weight of 218.03 g/mol [1]. The compound exists as low-melting colorless crystals or a colorless to pale yellow liquid, exhibiting a density of 1.750 g/cm³ at ambient conditions, a boiling point of 218°C at 760 mmHg, and a refractive index of 1.6330 [2]. Characterized by the electrophilic iodomethyl group (-CH₂I) appended to a benzene ring, iodomethylbenzene demonstrates high reactivity in nucleophilic substitution and cross-coupling transformations, serving as a critical alkylating agent and synthetic intermediate in pharmaceutical and agrochemical manufacturing . The compound is classified under hazard class 6.1(a), UN transport code 2653, and must be stored under inert gas at 2–8°C with protection from light to prevent photolytic decomposition [3].

Why Iodomethylbenzene Cannot Be Replaced by Other Benzyl Halides in Critical Synthetic Workflows


Benzyl halides—including benzyl chloride, benzyl bromide, and benzyl iodide—share a common benzylic scaffold but exhibit profound divergence in physical properties and reaction kinetics that preclude indiscriminate interchange in synthetic protocols. The C–I bond in iodomethylbenzene possesses a bond dissociation energy significantly lower than that of the C–Br or C–Cl bonds in its lighter congeners, which translates to measurable differences in nucleophilic substitution rates, oxidative addition kinetics in palladium-catalyzed cross-couplings, and thermal decomposition profiles [1]. In industrial processes where reaction time directly impacts cost-per-batch and throughput, the order-of-magnitude reactivity gap between iodomethylbenzene and benzyl chloride cannot be compensated by simply extending reaction duration or increasing temperature without introducing deleterious side reactions [2]. Furthermore, iodomethylbenzene's elevated density (1.750 g/cm³) relative to benzyl bromide (≈1.44 g/cm³) and benzyl chloride (≈1.10 g/cm³) alters phase behavior in biphasic reaction systems and influences solvent selection and workup procedures [3]. Selection of the incorrect benzyl halide based solely on structural homology or lower acquisition cost invariably results in failed transformations, reduced isolated yields, or compromised product purity profiles.

Quantitative Differentiation of Iodomethylbenzene (CAS 620-05-3) Against Benzyl Halide Comparators


Density Differential: Iodomethylbenzene (1.750 g/cm³) vs Benzyl Bromide (≈1.44 g/cm³) vs Benzyl Chloride (≈1.10 g/cm³)

Iodomethylbenzene exhibits a measured density of 1.750 g/cm³ at ambient temperature, which substantially exceeds the density of benzyl bromide (approximately 1.44 g/cm³) and benzyl chloride (approximately 1.10 g/cm³) [1]. This 21% higher density relative to benzyl bromide and 59% higher density relative to benzyl chloride has direct consequences for liquid–liquid extraction efficiency, phase separation kinetics, and gravitational settling behavior in biphasic aqueous–organic reaction systems. Additionally, the compound sinks in water (density >1.0 g/cm³) whereas benzyl chloride is only marginally denser than water, altering the hydrodynamic profile of multiphase reactor operations [2].

Physical property characterization Biphasic reaction engineering Workup optimization

Leaving Group Reactivity Hierarchy in Nucleophilic Substitution: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride

In nucleophilic substitution reactions at the benzylic position, iodomethylbenzene functions as the most reactive electrophile among the benzyl halide series due to the superior leaving group ability of iodide. The leaving group efficacy follows the established halide order I⁻ > Br⁻ > Cl⁻, which arises from the lower C–I bond dissociation energy, the larger atomic radius and polarizability of iodine, and the greater thermodynamic stability of the iodide anion in solution [1]. This reactivity differential is exploited in preparative benzylation reactions wherein catalytic sodium iodide is added to benzyl bromide reaction mixtures to generate iodomethylbenzene in situ, thereby accelerating net reaction rate through a halogen exchange-accelerated pathway [2].

Nucleophilic substitution SN1/SN2 kinetics Synthetic methodology

Cross-Coupling Reactivity Order: Aryl Iodides Outperform Aryl Bromides and Chlorides in Pd-Catalyzed Transformations

In palladium-catalyzed cross-coupling reactions including Suzuki–Miyaura, Stille, and Negishi couplings, the oxidative addition step—which governs overall reaction rate—proceeds with established halide-dependent kinetics. The relative reactivity follows the order I > Br > Cl, reflecting the progressively weaker carbon–halogen bond strengths (C–I < C–Br < C–Cl) and correspondingly lower activation barriers for oxidative addition to Pd(0) [1]. This reactivity gradient is sufficiently pronounced that aryl chlorides traditionally exhibit low or negligible reactivity under standard Suzuki–Miyaura conditions, while aryl iodides undergo facile coupling under mild thermal regimes [2]. Consequently, iodomethylbenzene enables cross-coupling transformations under conditions where benzyl chloride would require specialized ligands, elevated temperatures, or extended reaction times.

Cross-coupling catalysis Suzuki–Miyaura reaction C–C bond formation

Thermal Decomposition Kinetics of Iodomethylbenzene: Shock Tube Rate Constant Parameters

The thermal unimolecular decomposition of iodomethylbenzene to benzyl radical and iodine atom has been characterized via shock tube experiments over the temperature range 750–950 K and pressure range 0.25–2.48 bar [1]. The experimentally determined rate expression is k = 6.03 × 10¹⁴ [s⁻¹] exp(−181255 ± 10892 J·mol⁻¹ / RT), with first-order kinetics observed under the studied conditions [2]. At 800 K, the calculated rate constant is 8.83 × 10² s⁻¹, increasing to 1.82 × 10⁴ s⁻¹ at 900 K [3]. This quantitative thermal stability profile provides engineering parameters absent from standard material safety data sheets and enables informed assessment of thermal hazards during high-temperature unit operations.

Thermal stability Kinetic parameters Process safety engineering

Storage Condition Mandates: Inert Atmosphere and Refrigeration (2–8°C) with Light Exclusion

Technical datasheets and safety documentation for iodomethylbenzene consistently specify storage under inert gas (nitrogen or argon) at 2–8°C with protection from light to preserve compound integrity [1]. The compound may decompose upon exposure to light or heat and is susceptible to hydrolysis or oxidation in the presence of atmospheric moisture or oxygen [2]. These storage requirements are more stringent than those for benzyl chloride or benzyl bromide, which are generally stored at ambient temperature in standard amber bottles without explicit inert atmosphere mandates . Procurement of iodomethylbenzene from suppliers that do not adhere to these storage protocols carries elevated risk of receiving degraded material with compromised reactivity.

Stability Storage and handling Supply chain integrity

Evidence-Backed Application Scenarios for Iodomethylbenzene (CAS 620-05-3) in Research and Industrial Synthesis


Accelerated Alkylation Sequences Requiring High Electrophilic Reactivity

In nucleophilic substitution-driven alkylation reactions—including O-benzylation of alcohols and phenols, N-benzylation of amines, and S-benzylation of thiols—iodomethylbenzene provides the highest reaction rate among benzyl halides due to the superior leaving group ability of iodide relative to bromide or chloride [1]. This rate advantage translates to shorter reaction times, lower required temperatures, or reduced excess of electrophile, all of which contribute to improved process mass intensity and reduced purification burden. In benzylation protocols where benzyl bromide is conventionally employed, the addition of catalytic sodium iodide generates iodomethylbenzene in situ to accelerate transformation; direct procurement of iodomethylbenzene eliminates this catalytic exchange step and enables stoichiometric precision in sensitive derivatizations [2].

Palladium-Catalyzed C–C Bond Formation Under Mild Thermal Conditions

Iodomethylbenzene serves as an optimal electrophilic coupling partner in Suzuki–Miyaura, Stille, and Negishi cross-coupling reactions where oxidative addition to Pd(0) constitutes the rate-determining step [1]. The C–I bond undergoes oxidative addition with significantly lower activation energy than C–Br or C–Cl bonds, enabling coupling transformations at ambient or mildly elevated temperatures without recourse to specialized electron-rich phosphine ligands or high catalyst loadings required for aryl chloride activation [2]. For medicinal chemistry programs synthesizing benzyl-substituted biaryl pharmacophores or for process development groups optimizing C–C bond-forming steps in API manufacturing, iodomethylbenzene reduces catalyst cost, ligand complexity, and thermal energy input relative to benzyl bromide or chloride alternatives.

Process Safety Evaluation and Thermal Hazard Assessment

For industrial process chemists and chemical engineers conducting hazard and operability (HAZOP) studies or thermal risk assessments, the availability of validated decomposition kinetic parameters for iodomethylbenzene provides essential input data for adiabatic calorimetry modeling and emergency relief system design [1]. The Arrhenius parameters (A = 6.03 × 10¹⁴ s⁻¹, Ea = 181.3 kJ·mol⁻¹) derived from shock tube experiments over 750–950 K enable quantitative prediction of thermal runaway onset and decomposition exotherm magnitude under process-relevant conditions [2]. This level of kinetic characterization exceeds the qualitative hazard statements provided for benzyl bromide or chloride and supports regulatory submissions requiring demonstration of thorough process safety understanding.

Pharmaceutical Intermediate in Antifungal and Anti-Inflammatory Drug Synthesis

Iodomethylbenzene has documented utility as a synthetic intermediate in the manufacture of clinically significant pharmaceutical agents. The compound has been employed in synthetic routes toward itraconazole (an antifungal triazole), ibuprofen (a nonsteroidal anti-inflammatory drug), and glipizide (an antidiabetic sulfonylurea) [1]. In these multistep sequences, the benzylic iodide functionality serves as a versatile handle for introducing the benzyl pharmacophore via alkylation or coupling transformations. The compound's recognized role in these established drug substance syntheses provides procurement justification for pharmaceutical R&D and generic API manufacturing organizations seeking to replicate literature routes or develop improved processes.

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